

Application Notes and Protocols: Induction of Hypertension in Mice using Angiotensin II

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Compound of Interest					
Compound Name:	Angiotensin II human TFA				
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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to reliably induce hypertension in mice using Angiotensin II (Ang II). This model is a cornerstone for studying the pathophysiology of hypertension, cardiac hypertrophy, fibrosis, and for evaluating novel therapeutic interventions targeting the Renin-Angiotensin-Aldosterone System (RAAS).

Overview and Applications

The Ang II-induced hypertension model is a widely used and reproducible in vivo assay. Continuous subcutaneous infusion of Ang II via osmotic minipumps leads to a sustained increase in blood pressure, mimicking key aspects of human essential hypertension. This model is instrumental in investigating:

- · Mechanisms of hypertension development.
- Progression of cardiac hypertrophy and heart failure.[1][2][3]
- Development of renal and vascular fibrosis.[4][5][6]
- The role of inflammation and oxidative stress in cardiovascular disease.[7][8][9]
- Efficacy and mechanism of action of antihypertensive drugs.

Quantitative Data Summary



The following tables summarize key quantitative data for planning and executing experiments.

Table 1: Angiotensin II Dosing Regimens and Expected Outcomes

Dose (ng/kg/min)	Typical Duration	Common Mouse Strains	Primary Expected Phenotype	References
200 - 400	14-28 days	C57BL/6, FVB	Slow, progressive hypertension; mild hypertrophy.	[10][11]
600 - 800	14-28 days	C57BL/6	Robust hypertension, significant cardiac hypertrophy, and fibrosis.	[12]
1000	14-28 days	C57BL/6, ApoE-/-	Severe hypertension, cardiac hypertrophy, fibrosis, and aortic aneurysm formation (especially in ApoE-/- mice).	[9][13][14][15]

|>1000 | 14-28 days | C57BL/6 | Severe hypertension and pronounced end-organ damage. | [16] |

Table 2: Representative Blood Pressure Changes



Measurement Method	Baseline SBP (mmHg)	SBP after Ang II Infusion (mmHg)	Change in SBP (mmHg)	References
Radiotelemetr y	109 ± 1	166 ± 3 (at 3 weeks)	+55 ± 3	[15]
Tail-Cuff	~110	142 ± 8 (at 28 days, slow- pressor dose)	~+30	[11]

| Tail-Cuff | ~115 | 153 ± 2.5 (at 12 days) | ~+38 |[9][10] |

Table 3: Key Parameters for Assessing End-Organ Damage (after 2-4 weeks of Ang II)

Parameter	Method	Typical Change with Ang II	References
Cardiac Hypertrophy			
Heart Weight / Body Weight Ratio (mg/g)	Gravimetric	~30-40% increase	[2][3]
Cardiomyocyte Cross- Sectional Area (μm²)	Histology (H&E or WGA stain)	~50-80% increase	[1][5]
Cardiac Fibrosis			
Interstitial Fibrotic Area (%)	Histology (Sirius Red/Masson's)	Increase from ~3% to ~14%	[5]
Renal Fibrosis			

| Tubulointerstitial Fibrosis (%) | Histology (Masson's Trichrome) | Increase from <0.2% to ~0.4% |[5] |

Experimental Protocols



Protocol 3.1: Preparation of Angiotensin II Solution and Osmotic Pump

This protocol details the calculation and preparation of Ang II solution for loading into osmotic minipumps.

Materials:

- Angiotensin II (human, acetate salt)
- Sterile Saline (0.9% NaCl)
- Glacial Acetic Acid
- Osmotic minipumps (e.g., Alzet Model 2004 for 28-day infusion or 2002 for 14-day)
- Sterile 0.22
 µm syringe filters
- Sterile tubes, syringes, and needles

Procedure:

- Prepare Vehicle: To ensure Ang II stability, prepare a 0.01N Acetic Acid-Saline vehicle. Add
 0.57 mL of glacial acetic acid to 1 L of sterile saline and mix thoroughly.[12][16]
- Calculate Required Ang II Concentration: The calculation depends on the desired dose, pump flow rate, and average mouse body weight.
 - Formula: Concentration (μ g/ μ L) = [Dose (ng/kg/min) x Body Weight (kg) x 60 (min/hr)] / [Pump Rate (μ L/hr) x 1000 (ng/ μ g)]
 - Example Calculation (for a 25g mouse, 1000 ng/kg/min dose, and Alzet 2004 pump with 0.25 μL/hr rate):
 - Mouse Weight = 0.025 kg
 - Hourly Ang II required = 1000 ng/kg/min * 0.025 kg * 60 min/hr = 1500 ng/hr



- Required Concentration = 1500 ng/hr / 0.25 μL/hr = 6000 ng/μL = 6.0 μg/μL
- Prepare Ang II Solution:
 - Calculate the total volume needed for all pumps, including a small excess (e.g., for 10 pumps of 200 μL, prepare ~2.5 mL).
 - Weigh the required mass of Ang II powder and dissolve it in the prepared vehicle to achieve the calculated concentration.
 - Sterilize the final solution by passing it through a 0.22 μm syringe filter.
- Fill Osmotic Pumps: Following the manufacturer's instructions, use a sterile syringe with a filling tube to slowly fill each osmotic pump with the Ang II solution. Ensure no air bubbles are trapped.
- Prime Pumps (Optional but Recommended): Incubate the filled pumps in sterile saline at 37°C for 4-6 hours before implantation to ensure immediate delivery upon implantation.

Protocol 3.2: Surgical Implantation of Osmotic Minipumps

This procedure should be performed under sterile conditions.

Materials:

- Anesthesia (e.g., isoflurane, or ketamine/xylazine cocktail)
- Heating pad set to 37°C
- Hair clippers and antiseptic solution (e.g., povidone-iodine and 70% ethanol)
- Sterile surgical instruments (scissors, forceps)
- Wound clips or sutures
- Analgesics for post-operative care



Procedure:

- Anesthetize Mouse: Anesthetize the mouse and confirm the depth of anesthesia by lack of pedal reflex. Apply veterinary ointment to the eyes to prevent drying.
- Prepare Surgical Site: Place the mouse on a heating pad. Shave the fur from the midscapular region on the back.[17] Disinfect the skin with povidone-iodine followed by 70% ethanol.[17]
- Incision and Pocket Formation: Make a small (~1 cm) incision through the skin.[17] Using blunt forceps, carefully create a subcutaneous pocket posterior to the incision, large enough to accommodate the pump.[12][17]
- Pump Implantation: Insert the filled osmotic pump into the pocket, with the delivery portal facing away from the incision.[12]
- Closure: Close the incision with wound clips or sutures.
- Post-Operative Care: Place the mouse in a clean cage on a heating pad until it is fully ambulatory.[12] Administer analgesics as per institutional guidelines. Monitor the animal daily for at least 3-5 days for signs of distress, dehydration, or wound infection.[12] Wound clips can typically be removed after 7-10 days.

Protocol 3.3: Blood Pressure Measurement

Accurate blood pressure measurement is critical. Two common methods are described below.

- A. Tail-Cuff Plethysmography (Non-Invasive)
- Principle: A cuff inflates around the tail to occlude blood flow, and a sensor detects the pressure at which flow returns upon deflation.
- Acclimatization (CRITICAL): To minimize stress-induced artifacts, mice must be trained for 5-7 consecutive days before baseline measurements. This involves placing them in the restraint holder in the measurement environment for 15-20 minutes daily.[12]
- Procedure:



- Conduct measurements in a quiet, warm (~30°C), and dimly lit room.[12]
- Warm the mouse for 10-15 minutes to dilate the tail artery.
- Perform a series of 10-15 measurement cycles per mouse and average the values after discarding initial outlier readings.
- Measure blood pressure at baseline (for 3 consecutive days before surgery) and 2-3 times per week post-implantation.[12]
- B. Radiotelemetry (Invasive Gold Standard)
- Principle: A transmitter catheter is surgically implanted into an artery (e.g., carotid or aorta), allowing for continuous, direct blood pressure measurement in conscious, unrestrained mice in their home cage.[18][19]
- Procedure: This involves a significant surgical procedure to implant the transmitter, typically performed 1-2 weeks before the osmotic pump implantation to allow for full recovery.[15][19]
 Data is collected continuously, allowing for analysis of diurnal rhythms and detailed hemodynamic changes.[15][20] While highly accurate, this method is expensive and requires specialized surgical skills.[18]

Protocol 3.4: Assessment of Cardiac Hypertrophy and Fibrosis

At the experiment's endpoint, tissues are harvested for analysis.

Procedure:

- Euthanasia and Tissue Harvest: Euthanize the mouse using an approved method.
 Immediately excise the heart.
- Gravimetric Analysis:
 - Blot the heart to remove blood, separate the atria, and weigh the ventricles.
 - Measure the final body weight.

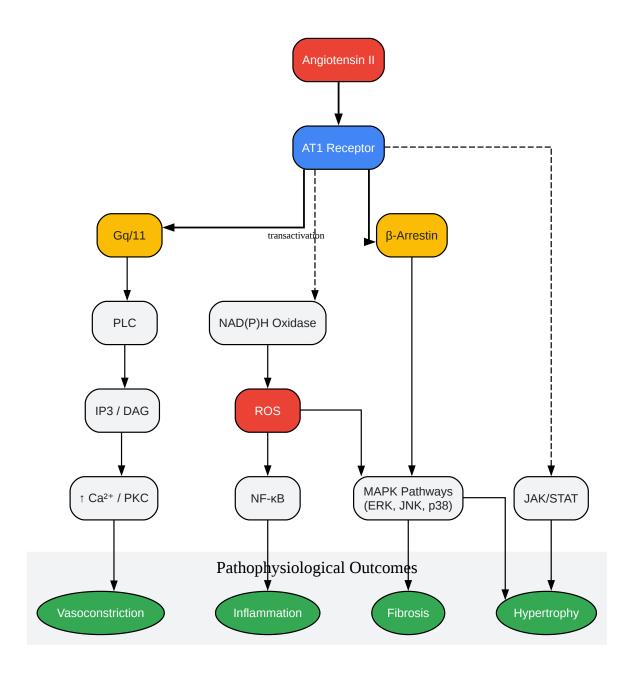


- Calculate the Heart Weight to Body Weight ratio (HW/BW) or Ventricular Weight to Body
 Weight ratio. An increase indicates hypertrophy.[2]
- Histological Analysis:
 - Fix the heart (or a portion of it, e.g., the left ventricle) in 10% neutral buffered formalin or
 4% paraformaldehyde for 24-48 hours.[13]
 - Process the tissue, embed in paraffin, and cut sections.
 - For Hypertrophy: Stain sections with Hematoxylin and Eosin (H&E) or Wheat Germ
 Agglutinin (WGA) to visualize cardiomyocyte borders. Measure the cross-sectional area of
 at least 100-200 cardiomyocytes per heart.[1][5]
 - For Fibrosis: Stain sections with Masson's Trichrome or Picro-Sirius Red to visualize collagen (which stains blue/green or red, respectively).[1][6][21]
 - Quantify the fibrotic area as a percentage of the total tissue area using imaging software (e.g., ImageJ).

Signaling Pathways and Experimental Workflow

Angiotensin II exerts its hypertensive and remodeling effects primarily through the Angiotensin II Type 1 Receptor (AT1R).[22][23] Activation of this G-protein coupled receptor initiates a complex cascade of intracellular signaling events.

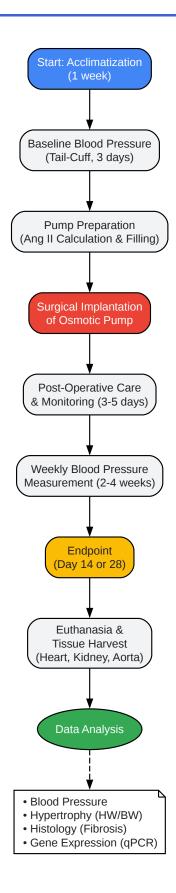




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Caption: Key signaling pathways activated by Angiotensin II via the AT1 receptor.





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Caption: General experimental workflow for the Ang II-induced hypertension model.



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